4-Chloro-5-nitropyrimidine
Overview
Description
4-Chloro-5-nitropyrimidine is a heterocyclic compound that belongs to the class of pyrimidine derivatives . It is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of 4-Chloro-5-nitropyrimidine involves a series of reactions. In one approach, 6-alkoxy-4-chloro-5-nitropyrimidines react with primary amines to produce disubstituted dialkyl/arylamine pyrimidines . Another method involves the reaction of 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-5-nitropyrimidine is C4H2ClN3O2 . It has an average mass of 159.531 Da and a mono-isotopic mass of 158.983551 Da .
Chemical Reactions Analysis
The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines produces disubstituted dialkyl/arylamine pyrimidines . Another study evaluated the reaction of 2-chloro-5-nitro pyrimidine with a series of α-nucleophile derivatives .
Physical And Chemical Properties Analysis
The predicted boiling point of 4-Chloro-5-nitropyrimidine is 291.3±20.0 °C, and its predicted density is 1.600±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Synthesis and Structural Transformations
- 4-Chloro-5-nitropyrimidine is used in synthesizing 4-dialkyldithiocarbamoyl derivatives, leading to disulfides formation and transformation to 1,3-dithiolo[4,5-d]pyrimidines (Makarov et al., 1994).
- It serves as a building block in the efficient synthesis of olomoucine, a substance significant in regiocontrolled solution and solid-phase synthesis of purines and other related scaffolds (Hammarström et al., 2002).
- The compound undergoes acidic conditions to form 3-amino-3-dialkylamino-2-nitroacrylonitriles through ring cleavage (Clark et al., 1970).
Chemical Reactions and Derivatives
- Reactions involving 4-chloro-5-nitropyrimidine lead to various heterocyclic systems such as 4-methyl-3-nitro-6H-pyrimido[2,1-b]quinazolines (Banihashemi et al., 2020).
- Its derivatives, such as 2,4-diaryl-6-methyl-5-nitropyrimidines, have been synthesized and evaluated for antibacterial and antioxidant properties, showing significant activity against various bacteria (Sura et al., 2013).
- The compound facilitates the creation of diverse pyrimidines and pyrrolo[3,2-d]pyrimidin-7-one 5-oxides, demonstrating its versatility in chemical synthesis (Čikotienė et al., 2008).
Potential Medicinal Applications
- Some derivatives of 4-chloro-5-nitropyrimidine have been explored for antitumor properties, with certain compounds showing significant inhibition of cell proliferation in vitro (Thompson et al., 1997).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-5-nitropyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN3O2/c5-4-3(8(9)10)1-6-2-7-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLTUVUVJVLHMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647973 | |
Record name | 4-Chloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitropyrimidine | |
CAS RN |
150943-50-3 | |
Record name | 4-Chloro-5-nitropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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